molecular formula C13H13F2N3OS B2362871 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861233-70-7

4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2362871
CAS No.: 861233-70-7
M. Wt: 297.32
InChI Key: AIAPXESGIAPXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. The synthetic route may include the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

4-Allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the difluorophenoxyethyl moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar compounds to 4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol include other triazole derivatives with varying substituents. Some examples are:

    4-Allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: Similar structure but with chlorine atoms instead of fluorine.

    4-Allyl-5-[1-(2,4-dimethoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: Contains methoxy groups instead of fluorine atoms.

    4-Allyl-5-[1-(2,4-dinitrophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: Features nitro groups in place of fluorine atoms.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2,4-difluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAPXESGIAPXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.